L-Mtp-PE

描述

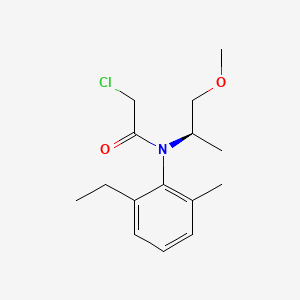

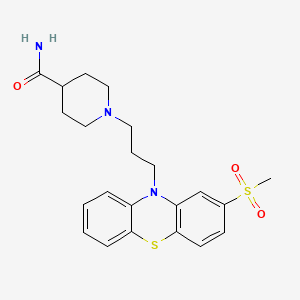

L-Mtp-PE, also known as Mifamurtide, is a synthetic muramylpeptide with significant anti-tumor metastatic and anti-viral properties . It is a macrophage activator intended for the treatment of children and adolescents with non-metastatic osteosarcoma . It is a synthetic analogue of muramyl dipeptide (MDP), a naturally occurring immune stimulatory component of cell walls from Mycobacterium species .

Synthesis Analysis

Mifamurtide is synthesized from labeled L-alanine and its protected derivative. The key intermediate product for the labeled L-MTP-PE synthesis, [(13) C3 ,D4 ]-alanyl-cephalin (2A), is synthesized from [(13) C3 ,D4 ]-L-alanine (3A) in three steps . It is a fabricated lipophilic derivative of muramyl dipeptide (MDP) and is a conjugate of MTP and dipalmitoylphosphatidylethanolamine (DPPE) .

Molecular Structure Analysis

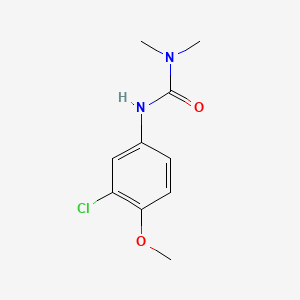

The molecular structure of Mifamurtide is complex. It is a synthetic analogue of muramyl dipeptide, with side chains that give it a longer elimination half-life than the natural substance . The substance is applied encapsulated into liposomes .

Chemical Reactions Analysis

Mifamurtide is a macrophage activator. It is encapsulated into liposomes, which is supposed to facilitate targeting the MTP-PE to tissue macrophages and the reticuloendothelial system .

Physical And Chemical Properties Analysis

Mifamurtide is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune stimulatory component of cell walls from Mycobacterium species. It has similar immunostimulatory effects as natural MDP with the advantage of a longer half-life in plasma .

科学研究应用

在骨肉瘤治疗中的应用

脂质体壁三肽磷脂酰乙醇胺(L-MTP-PE)被广泛研究其在治疗骨肉瘤中的作用。这种合成生物制剂用于减少肺转移,这是肉瘤常见的治疗失败。已经证明它耐受性良好,并代表了对初次治疗或包括肺转移在内的转移性疾病反应不佳患者的新治疗选择 (Anderson, 2006)。此外,L-MTP-PE已经与伊福司胺联合使用进行了测试,对骨肉瘤患者显示出令人鼓舞的结果(Nardin, A. et al., 2006)。

单核细胞激活和细胞因子诱导

L-MTP-PE的作用机制包括激活单核细胞的抗肿瘤功能和刺激细胞因子的产生。在与骨肉瘤和黑色素瘤相关的研究中,已经将其与单核细胞产生肿瘤坏死因子(TNF)和白细胞介素(IL-1、IL-6、IL-8)联系在一起(Asano, T. et al., 1993)。这种激活在L-MTP-PE的抗肿瘤活性中起着至关重要的作用。

对免疫反应的影响

研究表明,L-MTP-PE在静脉注射时靶向肺、肝和脾巨噬细胞,将它们激活为抗肿瘤状态。这种巨噬细胞激活直接促成了分子的抗转移活性。激活的巨噬细胞通过细胞因子和趋化因子的分泌也可能诱导其他免疫细胞的招募和刺激,间接促成抗肿瘤效果(Nardin, A. et al., 2006)。

临床试验和安全性概况

L-MTP-PE已经进行了临床开发,在治疗复发性骨肉瘤患者中显示出疗效迹象。大多数副作用很小,来自II期研究的结果导致了III期试验,观察到接受L-MTP-PE联合多药化疗的患者的整体生存率和无病生存率显著提高(Ando, K. et al., 2011)。

作用机制

The mechanism of action of Mifamurtide is linked to its activation of monocyte tumoricidal function. It stimulates monocyte production of tumor necrosis factor (TNF) and interleukins (IL)-1, −6, and −8 . It is recognized by different signaling molecules and activators such as nucleotide-binding and oligomerization domain (NOD)-like receptors (NLRs) and toll-like receptors present in macrophages and monocytes .

属性

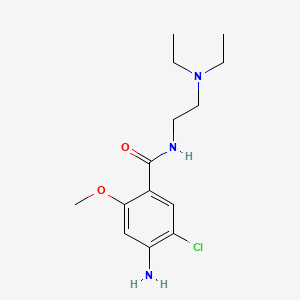

IUPAC Name |

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78)/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUHBNWAORSSBD-WKYWBUFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H109N6O19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mepact | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。